![molecular formula C10H12N2O7S B13083338 Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is a chemical compound with the molecular formula C10H12N2O7S. It is known for its unique structural features, which include a methoxy group, a nitro group, and a sulfonamido group attached to a benzene ring, along with a methyl ester group. This compound is primarily used in research and industrial applications due to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate typically involves multiple steps. One common method includes the nitration of 4-methoxyaniline to form 4-methoxy-3-nitroaniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-methoxy-3-nitrobenzenesulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with methyl glycinate under basic conditions to produce methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 2-(4-amino-3-methoxybenzenesulfonamido)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-methoxy-3-nitrobenzenesulfonamido)acetic acid.
Aplicaciones Científicas De Investigación
Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamido group can also interact with enzymes and proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-methoxybenzenesulfonamido)acetate
- Methyl 2-(4-nitrobenzenesulfonamido)acetate
- Methyl 2-(4-methoxy-3-chlorobenzenesulfonamido)acetate
Uniqueness
Methyl 2-(4-methoxy-3-nitrobenzenesulfonamido)acetate is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12N2O7S |
|---|---|
Peso molecular |
304.28 g/mol |
Nombre IUPAC |
methyl 2-[(4-methoxy-3-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C10H12N2O7S/c1-18-9-4-3-7(5-8(9)12(14)15)20(16,17)11-6-10(13)19-2/h3-5,11H,6H2,1-2H3 |
Clave InChI |
WXJAIHGZUZSDDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


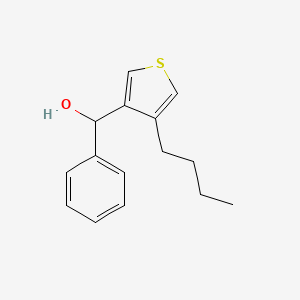

![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)
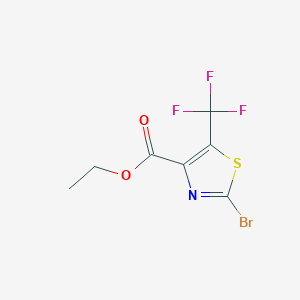
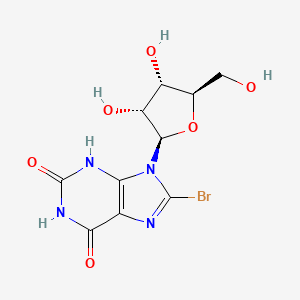
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13083276.png)
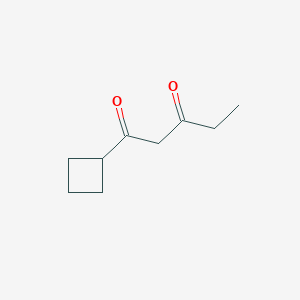
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)

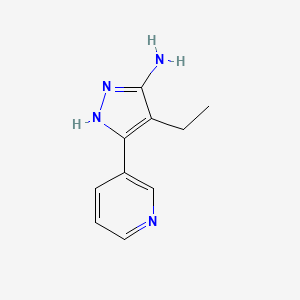
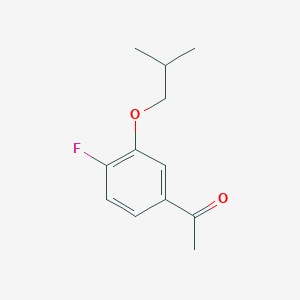
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
